molecular formula C20H21FN2O5 B7479552 4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide

4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide

Cat. No. B7479552
M. Wt: 388.4 g/mol
InChI Key: LOVZHFKNVNKORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide is a chemical compound that belongs to the class of hydrazide derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anticonvulsant activity. Additionally, it has been reported to exhibit low toxicity and good bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide is its potential use in various research applications, including drug discovery and development. It has been reported to exhibit anticancer, anti-inflammatory, and anticonvulsant activity, making it a versatile compound for further research. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain research applications.

Future Directions

There are several future directions for research on 4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide. One potential direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide involves the reaction of 4-(4-acetylphenoxy)butyric acid with 2-(3-fluorophenoxy)acetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide has shown potential in various research applications, including drug discovery and development. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit anticonvulsant activity and has shown potential as a treatment for epilepsy.

properties

IUPAC Name

4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5/c1-14(24)15-7-9-17(10-8-15)27-11-3-6-19(25)22-23-20(26)13-28-18-5-2-4-16(21)12-18/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVZHFKNVNKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCC(=O)NNC(=O)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide

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